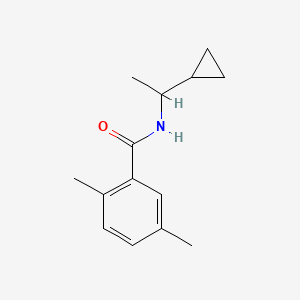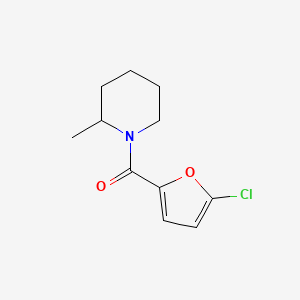
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone, also known as CDE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDE belongs to the class of compounds known as arylcyclohexylamines, which have been shown to have a range of pharmacological effects. In
Mechanism of Action
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone binds to the NMDA receptor in a manner similar to other arylcyclohexylamines. This binding results in the inhibition of the receptor's ion channel, which reduces the influx of calcium ions into the neuron. This reduction in calcium influx has been shown to have neuroprotective effects and may also improve learning and memory.
Biochemical and Physiological Effects:
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic applications. 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone has also been shown to have analgesic effects, which may be useful in the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One advantage of 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone is its high affinity for the NMDA receptor, which makes it a useful tool for studying the receptor's function. However, 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone's relatively low yield and limited availability may make it difficult to use in large-scale experiments. Additionally, the potential neurotoxicity of 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone may limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone. One area of interest is the development of analogs of 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone with improved pharmacological properties. Another potential direction is the investigation of 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone's effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, research on the potential therapeutic applications of 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone in the treatment of neurological disorders is ongoing and may lead to the development of new treatments for these conditions.
Synthesis Methods
The synthesis of 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone involves the reaction of cyclopentadiene with 3,5-dimethylpiperidin-1-ylacetyl chloride in the presence of a Lewis acid catalyst. This process results in the formation of the desired product, 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone, which can be purified using standard chromatographic techniques. The yield of this process is typically around 50%.
Scientific Research Applications
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Research has shown that 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone has a high affinity for the NMDA receptor, which is involved in learning, memory, and synaptic plasticity. 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11-7-12(2)10-15(9-11)14(16)8-13-5-3-4-6-13/h3,5,11-13H,4,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRHKOKFAOVBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC2CCC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7515783.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7515813.png)

![(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515821.png)


![cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515848.png)


![3-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7515864.png)